molecular formula C23H26N2O2S B14985448 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one

Cat. No.: B14985448
M. Wt: 394.5 g/mol
InChI Key: WSGGXPADFHBEHR-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole moiety, which is then coupled with a piperidine ringCommon reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), with dimethyl formamide as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines.

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one is unique due to its combination of a benzothiazole moiety, a piperidine ring, and a dimethylphenoxy group. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds .

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one

InChI

InChI=1S/C23H26N2O2S/c1-15-8-9-19(14-16(15)2)27-17(3)23(26)25-12-10-18(11-13-25)22-24-20-6-4-5-7-21(20)28-22/h4-9,14,17-18H,10-13H2,1-3H3

InChI Key

WSGGXPADFHBEHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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